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For Research Use Only. Not for use in diagnostic procedures.

Abstract
This application note presents a comprehensive liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Dapagliflozin

and its major metabolite, Dapagliflozin 3-O-glucuronide, in biological matrices. The protocols

detailed herein are designed for researchers, scientists, and drug development professionals

requiring robust analytical procedures for pharmacokinetic studies and metabolic monitoring.

Introduction
Dapagliflozin is an orally active, selective sodium-glucose co-transporter 2 (SGLT2) inhibitor

used in the management of type 2 diabetes mellitus.[1][2] It reduces renal glucose

reabsorption, leading to increased urinary glucose excretion.[3][4] Understanding the

pharmacokinetics and metabolism of Dapagliflozin is crucial for its clinical development and

therapeutic monitoring. The primary metabolic pathway for Dapagliflozin is glucuronidation,

predominantly mediated by UGT1A9, to form its major, inactive metabolite, Dapagliflozin 3-O-

glucuronide.[1][3] Minor metabolic pathways include the formation of other glucuronidated, de-

ethylated, and hydroxylated metabolites.[2][4]

This document provides detailed protocols for sample preparation, chromatographic

separation, and mass spectrometric detection of Dapagliflozin and its primary metabolite.
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Dapagliflozin Metabolism
Dapagliflozin undergoes metabolism primarily in the liver and kidneys.[3] The main

transformation is the conjugation with glucuronic acid to form Dapagliflozin 3-O-glucuronide.

This metabolite is pharmacologically inactive at clinically relevant exposures.[3]
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Figure 1: Dapagliflozin Metabolic Pathway.

Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Dapagliflozin and its

metabolites from plasma samples.[5]

Materials:
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Human plasma samples

Acetonitrile (ACN), HPLC grade

Methanol, HPLC grade

Internal Standard (IS) working solution (e.g., Dapagliflozin-d5)

Microcentrifuge tubes

Vortex mixer

Centrifuge

Protocol:

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

Spike with 10 µL of the internal standard working solution.

Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

Vortex the mixture for 1 minute to ensure thorough mixing.

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography
Instrumentation:

Agilent 1200 HPLC system or equivalent[6]

Chromatographic Conditions:
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Parameter Condition 1 Condition 2

Column

Agilent InfinityLab Poroshell

120 EC-C18 (2.1×100 mm, 2.7

µm)[6]

Waters XSELECT HSS T3 (2.1

× 100 mm, 3.5 µm)[7]

Mobile Phase A
5mM Ammonium Acetate in

Water
0.1% Formic Acid in Water

Mobile Phase B Acetonitrile
Acetonitrile with 0.1% Formic

Acid

Gradient Isocratic: 20:80 (A:B)[6]

A suitable gradient may be

developed to separate parent

and metabolites.

Flow Rate 0.2 mL/min[6] 0.3 mL/min[7]

Column Temperature 35°C[6]
Ambient or controlled as

needed.

Injection Volume 10 µL[6] 5 µL

Mass Spectrometry
Instrumentation:

Agilent 6410 Triple Quadrupole LC-MS or equivalent[6]

MS/MS Parameters:
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Parameter Dapagliflozin
Dapagliflozin 3-O-
glucuronide (D3OG)

Ionization Mode
Positive ESI[6] / Negative

ESI[8]
Negative ESI[7]

Precursor Ion (m/z)
426.20 ([M+NH4]+)[6] / 467.1

([M+CH3COO]-)[9]

Information to be determined

empirically.

Product Ion (m/z) 107.20[6] / 329.1[9]
Information to be determined

empirically.

Fragmentor Voltage 140 V[6] To be optimized.

Collision Energy 40 eV[6] To be optimized.

Dwell Time 200 ms[6] 200 ms

Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS

method for the quantification of Dapagliflozin.

Analyte Matrix
Linearity
Range
(ng/mL)

LOD
(ng/mL)

LOQ
(ng/mL)

Reference

Dapagliflozin Tablets 25-500 6.83 20.70 [6]

Dapagliflozin Plasma 0.10-200 0.03 0.10 [9]

Dapagliflozin Plasma 5-50 - - [7]

D3OG Plasma 50-500 - - [7]

Experimental Workflow
The overall workflow for the LC-MS/MS analysis of Dapagliflozin and its metabolites is depicted

below.
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Figure 2: LC-MS/MS Analysis Workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b560394?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantitative

analysis of Dapagliflozin and its major metabolite in biological samples. These protocols can be

readily adapted and validated for use in various research and drug development applications.

The provided workflows and tabulated data offer a clear guide for setting up and executing

these analytical procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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